REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2[NH2:15].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(OCC)(=O)C>C1COCC1.O>[NH2:15][C:9]1[C:8]2[C:12](=[CH:13][CH:14]=[C:6]([CH:2]=[O:1])[CH:7]=2)[NH:11][N:10]=1
|
Name
|
5-(1,3-dioxolan-2-yl)-1H-indazol-3-amine
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C=1C=C2C(=NNC2=CC1)N
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the solution was washed with sat. sodium bicarbonate (5 mL), brine (2×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC2=CC=C(C=C12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |